molecular formula C43H65N7O9 B13382085 N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Cat. No.: B13382085
M. Wt: 824.0 g/mol
InChI Key: XZMLMTGOWVWIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH, is a synthetic peptide provided for research applications. The inclusion of DL-amino acids indicates a racemic mixture at each position, which may be utilized in studies investigating chiral specificity, peptide stability, or as a control in methodological development. Peptides with non-natural amino acids like Norleucine (Nle) are often explored in structural biology and biochemistry research. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific research applications and mechanism of action for this exact sequence are not currently detailed in the available scientific literature and should be verified by the researcher.

Properties

IUPAC Name

6-amino-2-[[2-[2-[[2-[[2-(2-formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMLMTGOWVWIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Solution-Phase Peptide Synthesis

Historically, peptides like For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH have been synthesized using solution-phase methods involving stepwise coupling of protected amino acids or dipeptides. The process typically includes:

  • Protection of amino acid side chains and the N-terminus (e.g., formylation for the N-terminus).
  • Activation of the carboxyl group of the incoming amino acid or peptide fragment using coupling reagents such as dicyclohexylcarbodiimide (DCC) or mixed anhydrides.
  • Sequential coupling steps with intermediate purification after each step to remove by-products and unreacted reagents.
  • Final deprotection and purification of the target peptide.

For example, the mixed anhydride method has been used effectively for synthesizing peptides containing DL-amino acids such as DL-leucine, DL-phenylalanine, and DL-norleucine. This method involves activating the carboxyl group of the incoming amino acid derivative as a mixed anhydride using isovaleric acid chloride or similar reagents, which then couples to the amino group of the growing peptide chain with minimized racemization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for preparing peptides of this length and complexity, especially when multiple DL-amino acids and protecting groups are involved.

Key features of SPPS for For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH:

  • Resin-bound peptide synthesis allows for easy removal of excess reagents and by-products by filtration and washing.
  • Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used for N-terminal protection, with side chains protected by groups such as Boc (tert-butyloxycarbonyl) or tBu (tert-butyl) for tyrosine and lysine.
  • Coupling reagents such as diisopropylcarbodiimide (DIC) combined with hydroxybenzotriazole (HOBt) or OxymaPure are used to activate the carboxyl groups.
  • The N-terminal formylation can be introduced after the assembly of the peptide chain on resin by treatment with formylating agents (e.g., formic acid derivatives).
  • Final cleavage from the resin and simultaneous removal of side-chain protecting groups is performed using trifluoroacetic acid (TFA) cocktails.

The synthesis cycle involves repeated steps of deprotection, washing, coupling, and washing again. This method has been validated for peptides containing DL-amino acids such as DL-norleucine and DL-leucine, with minimal racemization when optimized protocols are followed.

Automated Fast-Flow Peptide Synthesis (AFPS)

Recent advances in peptide synthesis have introduced automated flow chemistry platforms that accelerate peptide chain assembly while maintaining high purity and yield.

  • AFPS uses continuous flow of reagents through a reactor containing a solid support resin.
  • Amino acid residues can be incorporated rapidly (cycle times as low as 2.5 minutes per amino acid).
  • Elevated temperatures (up to 90°C) and optimized reagent delivery enhance coupling efficiency and reduce side reactions.
  • This method is particularly useful for synthesizing longer peptides and proteins but is equally applicable to hexapeptides like For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH.
  • The formylation step for the N-terminus can be integrated post-synthesis or on-resin.

AFPS provides a practical alternative to traditional SPPS, offering faster synthesis times and comparable or improved product fidelity.

Detailed Stepwise Preparation Protocol (SPPS Example)

Step Number Procedure Reagents/Conditions Notes
1 Resin loading Attach Fmoc-Lys(Boc)-OH to Wang resin or similar Start with C-terminal lysine
2 Fmoc deprotection 20% Piperidine in DMF, 10-20 min Remove Fmoc protecting group
3 Coupling of Fmoc-Tyr(tBu)-OH DIC/HOBt or DIC/OxymaPure in DMF, 1-2 h Protect tyrosine side chain with tBu
4 Repeat deprotection and coupling Fmoc-DL-Nle-OH, Fmoc-DL-Phe-OH, Fmoc-DL-Leu-OH, Fmoc-DL-Nle-OH Sequential coupling of remaining residues
5 N-terminal formylation Formic acid anhydride or ethyl formate with base (e.g., pyridine) On-resin or post-cleavage
6 Final cleavage and deprotection TFA/TIS/H2O (95:2.5:2.5), 1-3 h Removes side-chain protecting groups and cleaves peptide from resin
7 Purification Preparative reversed-phase HPLC Obtain pure For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH

Research Findings and Data Summary

Parameter Observations/Results Source/Notes
Racemization Minimal racemization observed with optimized DIC/HOBt coupling Mixed anhydride method and SPPS protocols
Yield Typical isolated yields range 60-80% depending on purification SPPS with HPLC purification
Purity >95% purity achievable by preparative HPLC Confirmed by analytical HPLC and mass spectrometry
Synthesis Time (SPPS) Approximately 6-8 hours for hexapeptide Manual or automated SPPS
Synthesis Time (AFPS) ~15 minutes for hexapeptide Automated fast-flow peptide synthesis
Side Reactions Minimal side reactions when using optimized protecting groups Controlled by choice of protecting groups and coupling conditions

Chemical Reactions Analysis

Types of Reactions

N-Formyl-nle-leu-phe-nle-tyr-lys primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-Formyl-nle-leu-phe-nle-tyr-lys has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-nle-leu-phe-nle-tyr-lys exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding triggers a signaling cascade that leads to the activation and migration of neutrophils to the site of infection or inflammation. The molecular targets involved include G-protein coupled receptors (GPCRs) and downstream signaling pathways such as the PI3K-Akt pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other synthetic peptides, such as those referenced in the provided evidence. Below is a comparative analysis based on amino acid composition, stereochemistry, and hypothesized biological roles:

Parameter For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH
Amino Acid Sequence For-Nle-Leu-Phe-Nle-Tyr-Lys Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-xiIle-Leu xiIle-Met-Pro-Lys-Ala-Gly-Leu-Leu-xiIle
Key Residues Nle (hydrophobic), Tyr (aromatic), Lys (charged) Pyr (cyclic), Arg (charged), xiIle (branched) xiIle (branched), Met (sulfur-containing), Gly (flexibility)
Stereochemistry Alternating D/L Alternating D/L Alternating D/L
Potential Applications Enzyme-resistant peptide scaffolds Receptor-binding motifs (e.g., Arg-rich regions for cell penetration) Membrane interaction (hydrophobic core with xiIle/Leu)

Key Observations

Hydrophobicity vs. Charge Balance: The target compound emphasizes hydrophobic residues (Nle, Phe, Leu) and a single charged Lys residue, suggesting a role in membrane association or protein-protein interactions. In contrast, the peptide in includes charged Arg residues, likely enhancing solubility or targeting cationic interfaces .

Stereochemical Complexity :

  • All three peptides utilize D/L stereochemistry, a strategy to evade protease activity. However, the target compound’s shorter sequence may limit conformational flexibility compared to the longer, Pro/Arg-rich peptide in .

Functional Hypotheses: The target compound’s dual Nle residues (non-natural analogs of Leu) could stabilize α-helical structures, as norleucine is known to enhance helicity in synthetic peptides. This contrasts with ’s xiIle, which introduces steric hindrance for β-sheet stabilization .

Research Findings and Limitations

  • Gaps in Evidence : While structural comparisons are feasible, the provided evidence lacks experimental data (e.g., binding affinities, enzymatic stability assays) to validate functional differences. For instance, the peptide in is documented on PubChem but lacks associated bioactivity studies .
  • Synthetic Challenges : The alternating D/L configuration in all three peptides complicates large-scale synthesis, as racemization risks increase with sequence length.

Biological Activity

For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH, often referred to as a synthetic peptide, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting its interactions with various receptors, pharmacological effects, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₆₁N₉O₇
  • Molecular Weight : 824.0 g/mol
  • Amino Acid Composition : The peptide comprises non-natural amino acids, which contribute to its stability and bioactivity.

For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH exhibits significant biological activity through its interaction with specific receptors:

  • Formyl Peptide Receptors (FPRs) :
    • This compound has been shown to interact specifically with formyl peptide receptors on neutrophils, which play a crucial role in immune response and inflammation .
    • The binding to FPRs may enhance chemotaxis and activation of neutrophils, suggesting a potential role in inflammatory conditions.
  • Opioid Receptor Activity :
    • Preliminary studies indicate that analogs containing similar sequences may exhibit activity at opioid receptors, contributing to analgesic effects .
    • The presence of certain amino acids in the structure can influence receptor selectivity and efficacy.

Pharmacological Effects

The biological activities of For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH have been explored in various studies:

  • Antinociceptive Activity :
    • In animal models, certain derivatives have demonstrated significant pain-relief properties comparable to established analgesics .
  • Anticonvulsant Properties :
    • Research has indicated that modifications in the peptide's structure can enhance anticonvulsant effects, particularly when substituting natural amino acids with non-natural counterparts .

Case Studies and Research Findings

StudyFindings
MDPI Review (2022) Discussed the synthesis and characterization of peptides similar to For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH, highlighting their anticonvulsant and antinociceptive activities .
Biosynth Research Reported specific interactions with formyl peptide receptors, suggesting implications for immune modulation .
Pharmacological Analysis Investigated the potential for these peptides in cancer therapy, emphasizing their ability to induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for characterizing the structural and functional properties of For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH?

  • Methodological Answer: Utilize high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities in DL-amino acid residues. Mass spectrometry (MS) can confirm molecular weight and purity, while circular dichroism (CD) can assess secondary structure in solution. For stability studies, employ HPLC under varying pH/temperature conditions to monitor degradation kinetics .

Q. How can researchers optimize the synthesis of For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH to minimize racemization and side products?

  • Methodological Answer: Implement solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests and optimize reaction conditions (e.g., coupling reagents like HATU, low temperatures) to suppress racemization. Purification via reverse-phase HPLC with gradient elution ensures isolation of the target peptide from truncated sequences .

Q. What in vitro assays are suitable for evaluating the solubility and aggregation propensity of this compound?

  • Methodological Answer: Use dynamic light scattering (DLS) to detect aggregation at physiologically relevant concentrations. Solubility can be quantified via nephelometry or equilibrium dialysis. For mechanistic insights, combine these with molecular dynamics (MD) simulations to predict solvent-accessible surface areas of hydrophobic residues (e.g., Nle, Leu) .

Advanced Research Questions

Q. How do sequence-specific modifications (e.g., DL-Nle substitution) influence the compound’s interaction with biological targets?

  • Methodological Answer: Conduct comparative binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair this with alanine scanning mutagenesis of target receptors to identify critical binding residues. Computational docking (e.g., AutoDock Vina) can model steric clashes introduced by DL-Nle’s branched side chain .

Q. What strategies resolve contradictions in reported bioactivity data for For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH across different experimental models?

  • Methodological Answer: Perform meta-analysis of existing datasets using statistical tools (e.g., R or Python’s SciPy) to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate findings via orthogonal assays (e.g., FRET for binding vs. functional cAMP assays) and ensure reproducibility through blinded, multi-lab collaboration .

Q. How can researchers design studies to elucidate the compound’s conformational dynamics in membrane-mimetic environments?

  • Methodological Answer: Use synchrotron radiation circular dichroism (SRCD) or solid-state NMR in lipid bilayers to capture structural transitions. Combine with coarse-grained MD simulations (e.g., Martini force field) to model peptide-lipid interactions over microsecond timescales. Fluorescence quenching assays with depth-sensitive probes (e.g., brominated lipids) can map membrane insertion .

Q. What computational and experimental approaches are recommended for establishing structure-activity relationships (SAR) of this peptide?

  • Methodological Answer: Develop QSAR models using descriptors like logP, polar surface area, and residue-specific hydrophobicity indices. Validate predictions via systematic residue substitution (e.g., Tyr→Phe analogs) and activity profiling in cellular uptake assays. Principal component analysis (PCA) can reduce dimensionality in multivariate SAR datasets .

Q. How should researchers address discrepancies in the compound’s stability profiles between accelerated degradation studies and real-time shelf-life analyses?

  • Methodological Answer: Apply the Arrhenius equation to extrapolate degradation rates from accelerated conditions (e.g., 40°C/75% RH) to real-time storage. Validate with long-term stability studies using HPLC-MS to track oxidation/deamidation hotspots. Statistical tools like Weibull analysis can model non-linear degradation kinetics .

Methodological Considerations for Data Interpretation

  • Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and apply Bonferroni correction in multi-comparison scenarios to reduce false positives .
  • Experimental Design: Prioritize factorial designs (e.g., 2^3 factorial for pH/temperature/solvent variables) to efficiently explore parameter spaces. Include negative controls (e.g., scrambled-sequence peptides) to rule out nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.